2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol
Description
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[(3-hydroxyphenyl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H17NO3/c1-11(7-13,8-14)12-6-9-3-2-4-10(15)5-9/h2-5,12-15H,6-8H2,1H3 |
InChI Key |
LLNFMWCMBKSYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol typically involves the reaction of 3-hydroxybenzylamine with 2-methyl-1,3-propanediol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Acetal Formation
The propane-1,3-diol moiety can undergo acetal formation with ketones or aldehydes under acidic conditions. This reaction is analogous to the synthesis of 2,2-dimethyl-1,3-dioxan-5-yl compounds using PTSA as a catalyst .
| Reaction Type | Conditions | Yield | Key Observations |
|---|---|---|---|
| Acetal Formation | PTSA (p-toluenesulfonic acid) in THF, 20°C, 2–60 hours | 44–99% | Formation of cyclic acetals with ketones/aldehydes . |
Protection/Deprotection of Hydroxyl Groups
The propane-1,3-diol groups may undergo protection via acetal formation (as above) or deprotection under acidic/basic conditions. For example, in similar systems, triethylamine is used to neutralize acid catalysts post-reaction .
Example :
-
Protection : Reaction with acetone dimethyl acetal and PTSA in THF yields protected diols .
-
Deprotection : Acidic hydrolysis (e.g., HCl) would regenerate the diol.
Amination Reactions
The amino group in the molecule can participate in alkylation, acylation, or nucleophilic substitution. For instance, in 2-amino-2-methyl-1,3-propanediol (AMPD), the amino group reacts with electrophiles under basic conditions .
| Reaction Type | Reagents | Products |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in presence of base (e.g., K₂CO₃) | N-alkylated derivatives |
| Acylation | Acyl chlorides (e.g., AcCl) in presence of base (e.g., Et₃N) | N-acylated derivatives |
Phenolic Reactions
The 3-hydroxyphenyl group may undergo:
-
O-alkylation : Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis).
-
Nitration : Electrophilic substitution at the phenolic aromatic ring.
-
Coupling : Cross-coupling reactions (e.g., Suzuki coupling) if a leaving group is introduced.
Degradation Pathways
The compound’s stability under atmospheric or environmental conditions can be inferred from studies on similar aminodiol systems. For example, 2-amino-2-methyl-1-propanol undergoes OH radical-initiated degradation to form aldehydes and other intermediates .
| Degradation Pathway | Key Products |
|---|---|
| OH Radical Attack | Aldehydes (e.g., 2-amino-2-methylpropanal), nitrosation intermediates |
Synthetic Routes
While no direct synthesis for the target compound is reported, strategies can be derived from related systems:
-
Condensation : Reaction of 2-methylpropane-1,3-diol with 3-hydroxybenzaldehyde and ammonia to form the amino linkage .
-
Protection/Deprotection : Use of PTSA-catalyzed acetal formation to protect the diol during synthesis .
Table 1: Reaction Conditions for Analogous Compounds
| Reaction | Catalyst/Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Acetal Formation | PTSA | THF | 20°C | 44–99% | |
| Hydrogenation | Rhodium-diphosphine catalyst | – | – | – |
Table 2: Functional Group Reactivity
| Functional Group | Likely Reactions | Example Products |
|---|---|---|
| Propane-1,3-diol | Acetal formation, protection/deprotection | Cyclic acetals, diols |
| Amino Group | Alkylation, acylation | N-alkyl/acyl derivatives |
| 3-Hydroxyphenyl | O-alkylation, nitration | Ethers, nitrated phenols |
Scientific Research Applications
2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several phenylpropanoid derivatives, lignan analogs, and corrosion inhibitors. Below is a systematic comparison based on substituents, functional groups, and reported activities:
Table 1: Structural and Functional Comparison
Key Differentiating Factors
In contrast, methoxy or ether-linked analogs (e.g., lignan derivatives) prioritize oxidative or enzymatic degradation pathways . Schiff base derivatives (e.g., 2-(2-hydroxybenzylideneamino)-2-methylpropane-1,3-diol) exhibit superior corrosion inhibition due to delocalized electron systems and stronger adsorption on steel surfaces .
Carbazole-linked diols (e.g., 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol) disrupt bacterial membranes, a mechanism absent in the target compound .
Metabolic Pathways: Lignin model compounds with β-aryl ether linkages are metabolized by bacteria via reductive cleavage, yielding phenolic intermediates .
Biological Activity
2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol, also known as a hydroxyphenyl derivative, has garnered attention due to its potential biological activities. This compound, with the CAS number 1554678-21-5 and a molecular formula of CHNO, exhibits structural features that may confer various pharmacological properties.
- Molecular Weight : 211.26 g/mol
- Molecular Formula : CHNO
- IUPAC Name : 2-[(3-hydroxyphenyl)methylamino]propane-1,3-diol
The biological activity of this compound is hypothesized to stem from its ability to interact with biological macromolecules through:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with polar residues in proteins.
- π-π Interactions : The aromatic ring can engage in π-π stacking interactions, which may stabilize interactions with enzyme active sites or receptor binding sites.
- Ionic Interactions : The amino group can form ionic bonds with negatively charged sites, potentially modulating enzyme activity or receptor function.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Antimicrobial Activity
Studies have shown that Schiff bases and related compounds often possess significant antimicrobial properties. For instance:
- Compounds derived from similar structures have demonstrated effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
- A related study indicated that certain derivatives inhibited bacterial growth comparable to standard antibiotics like ampicillin .
Anticancer Potential
The hydroxyphenyl moiety is associated with various anticancer activities:
- Research on structurally related compounds has revealed cytotoxic effects against leukemia cell lines and other cancer types .
- The interaction of these compounds with DNA and their ability to induce apoptosis in cancer cells are areas of ongoing investigation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of Schiff bases found that derivatives similar to our compound exhibited promising activity against clinical isolates of S. aureus and E. coli, suggesting potential therapeutic applications in treating infections .
- Anticancer Activity : Another investigation into the anticancer properties of phenolic compounds indicated that the presence of hydroxyl groups significantly enhanced the cytotoxicity against various cancer cell lines, supporting the hypothesis that this compound may exhibit similar effects .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-2-methyl-1,3-propanediol | Lacks hydroxyphenyl group | Limited antimicrobial activity |
| 2-Amino-2-hydroxymethyl-1,3-propanediol | Hydroxymethyl instead of hydroxyphenyl | Moderate cytotoxicity |
| This compound | Hydroxyphenyl group enhances interactions | Promising antimicrobial and anticancer activity |
Q & A
Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
